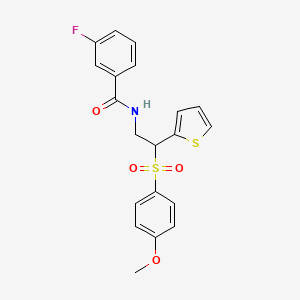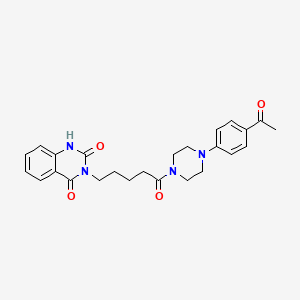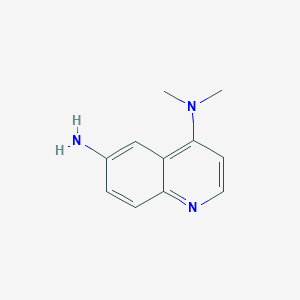
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine is a heterocyclic compound that contains both thiadiazole and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide with a suitable carboxylic acid derivative.
Formation of Thiophene Ring: The thiophene ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The thiadiazole and thiophene rings are then coupled with piperazine through a series of nucleophilic substitution reactions, often using reagents like phosphorus oxychloride or other activating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antimicrobial activity.
相似化合物的比较
Similar Compounds
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-carbonyl)piperazine: Similar structure but with a different position of the carbonyl group on the thiophene ring.
1-(1,2,5-Thiadiazol-3-yl)-4-(furan-3-carbonyl)piperazine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine is unique due to its specific arrangement of the thiadiazole and thiophene rings, which can confer distinct chemical and biological properties compared to its analogs
属性
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c16-11(9-1-6-17-8-9)15-4-2-14(3-5-15)10-7-12-18-13-10/h1,6-8H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSZUCIYJPSZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B3018106.png)
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B3018107.png)










![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)

